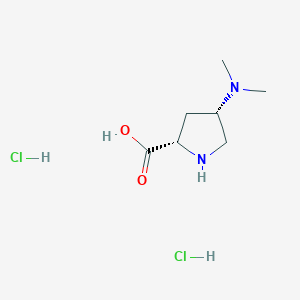

(4S)-4-(Dimethylamino)-L-proline dihydrochloride

描述

属性

IUPAC Name |

(2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-9(2)5-3-6(7(10)11)8-4-5;;/h5-6,8H,3-4H2,1-2H3,(H,10,11);2*1H/t5-,6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNGWXJSRQYBCM-USPAICOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(NC1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1C[C@H](NC1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material and Protection

The synthetic route often begins with commercially available N-tert-butoxycarbonyl (N-Boc)-protected 4-hydroxy-L-proline methyl ester. The Boc group protects the amino functionality, and the methyl ester protects the carboxyl group, allowing selective transformations at the 4-hydroxy position.

Activation of the 4-Hydroxy Group

The 4-hydroxy group is activated as a mesylate (methanesulfonate ester), which is a good leaving group, facilitating nucleophilic substitution. This step is crucial for introducing the dimethylamino group with inversion of configuration at the 4-position, preserving the (4S) stereochemistry.

Nucleophilic Substitution with Azide Ion

The mesylate intermediate undergoes nucleophilic substitution with azide ion (N3−), leading to the formation of a 4-azidoproline derivative. This step proceeds via an SN2 mechanism, causing inversion of stereochemistry, which is accounted for in the overall synthetic design to maintain the desired stereochemical outcome.

Reduction and Reductive Alkylation

- The azide group is reduced to a primary amine through catalytic hydrogenation (e.g., using hydrogen gas and palladium catalyst).

- Subsequently, reductive alkylation is performed using formaldehyde and a reducing agent to introduce the dimethylamino group at the 4-position. This step converts the primary amine into the dimethylamino substituent.

Deprotection and Salt Formation

- The Boc protecting group is removed under acidic conditions (e.g., treatment with hydrochloric acid).

- The methyl ester is hydrolyzed (saponified) under basic conditions to yield the free carboxylic acid.

- Finally, treatment with hydrochloric acid forms the dihydrochloride salt of (4S)-4-(dimethylamino)-L-proline, enhancing its stability and solubility.

Reaction Conditions and Yields

| Step | Reaction Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Boc-protection of 4-hydroxy-L-proline | Standard conditions for Boc protection (e.g., Boc2O, base) | Commercially available starting material | N/A |

| Mesylation of 4-hydroxy group | Mesyl chloride, base (e.g., triethylamine), low temperature | Activation of hydroxyl group | >90 |

| Azide substitution | Sodium azide, polar aprotic solvent (e.g., DMF), 50-80°C | SN2 reaction with inversion | 80-90 |

| Azide reduction | H2, Pd/C catalyst, room temperature, atmospheric pressure | Converts azide to amine | >95 |

| Reductive alkylation | Formaldehyde, reducing agent (e.g., NaBH3CN), acidic pH | Introduces dimethylamino group | 85-90 |

| Deprotection and saponification | Acidic hydrolysis (HCl), basic hydrolysis (NaOH), then acidification | Removes Boc and methyl ester, forms salt | 80-90 |

The overall yield for the multi-step synthesis can be optimized to approximately 60-75% depending on scale and purification methods.

Research Findings and Catalytic Studies

Studies on 4-substituted prolines, including 4-dimethylaminoproline, have shown that the stereochemistry and substitution pattern at the 4-position significantly influence their catalytic activity in aminocatalysis reactions. The cis and trans isomers of 4-dimethylaminoproline exhibit different reactivities and pKa profiles, which are critical for their application in catalysis and pharmaceutical contexts.

The preparation methods described ensure access to the cis-(4S) isomer, which is often the desired form for biological activity and research applications.

Summary Table of Preparation Steps

| Step Number | Transformation | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of amino and carboxyl groups | Boc2O, base; methyl ester formation | Protected 4-hydroxyproline derivative |

| 2 | Activation of 4-hydroxy group | Mesyl chloride, base, low temperature | Mesylate intermediate |

| 3 | Nucleophilic substitution | Sodium azide, DMF, 50-80°C | 4-Azidoproline derivative |

| 4 | Reduction of azide | H2, Pd/C catalyst, room temperature | 4-Aminoproline intermediate |

| 5 | Reductive alkylation | Formaldehyde, NaBH3CN, acidic conditions | 4-Dimethylaminoproline derivative |

| 6 | Deprotection and salt formation | Acidic and basic hydrolysis, HCl treatment | This compound |

化学反应分析

Types of Reactions: (4S)-4-(Dimethylamino)-L-proline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

N-oxides: Formed through oxidation.

Secondary Amines: Formed through reduction.

Substituted Prolines: Formed through substitution reactions.

科学研究应用

Chemistry

- Chiral Building Block : It serves as a crucial chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for pharmaceuticals and agrochemicals.

- Catalysis : The compound has been explored for its role in aminocatalysis, particularly in hydrogen-deuterium exchange reactions. Studies indicate that it can enhance reaction rates significantly compared to unmodified proline .

Biology

- Enzyme Mechanisms : Researchers utilize (4S)-4-(Dimethylamino)-L-proline dihydrochloride to investigate enzyme mechanisms and protein-ligand interactions. Its unique structure allows for detailed studies into how proline derivatives affect protein folding and stability .

- Protein Substitution : It has potential applications in protein engineering, where it can be substituted into proteins to study the effects on folding and function .

Medicine

- Drug Development : The compound is investigated for its potential in drug development, particularly in synthesizing chiral drugs that target specific biological pathways. Its ability to influence neurotransmission makes it a candidate for studying neuropharmacological effects .

- Therapeutic Applications : There is ongoing research into its effects on neurotransmitter systems, which could lead to novel treatments for mood disorders and other neurological conditions .

Industry

- Fine Chemicals Production : this compound is utilized in producing fine chemicals and pharmaceuticals due to its chiral nature and reactivity .

- Material Science : The compound's unique properties are being explored for creating innovative materials, including hydrogels with applications in drug delivery systems that allow controlled release mechanisms .

Case Studies

- Catalytic Efficiency : A study demonstrated that this compound significantly increased the rate of hydrogen-deuterium exchange reactions compared to other proline derivatives. This highlights its potential as an efficient catalyst in organic synthesis .

- Neuropharmacological Research : Investigations into its effects on neurotransmitter modulation have shown promise for developing new antidepressants. The compound's ability to influence serotonin and norepinephrine systems positions it as a valuable candidate in neuropharmacology .

- Protein Engineering : Research utilizing this compound in protein substitution experiments has revealed insights into how proline analogs affect protein structure and function, paving the way for advanced studies in molecular biology .

作用机制

The mechanism of action of (4S)-4-(Dimethylamino)-L-proline dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

Pathways Involved: It participates in various biochemical pathways, including those involved in neurotransmission and signal transduction.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical parameters of (4S)-4-(Dimethylamino)-L-proline dihydrochloride and related proline derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Salt Form | Stereochemistry | Key Applications/Properties |

|---|---|---|---|---|---|---|

| This compound | C₇H₁₆Cl₂N₂O₂ | 231.12 | Dimethylamino | Dihydrochloride | 4S | Research, peptide modification |

| (4R)-4-(Dimethylamino)-L-proline dihydrochloride | C₇H₁₆Cl₂N₂O₂ | 231.12 | Dimethylamino | Dihydrochloride | 4R | Enantiomeric studies, research |

| trans-4-Cyclohexyl-L-proline hydrochloride | C₁₁H₂₀ClNO₂ | 233.74 | Cyclohexyl | Hydrochloride | 4S | Synthetic intermediates |

| cis-4-Phenylthio-L-proline hydrochloride | C₁₁H₁₄ClNO₂S | 259.75 | Phenylthio | Hydrochloride | cis (4S) | Thiol-mediated reactivity studies |

Detailed Analysis

(4R)-4-(Dimethylamino)-L-proline Dihydrochloride

- Structural Similarity : Shares identical molecular formula and substituent with the (4S)-enantiomer.

- Enantiomers often exhibit divergent pharmacological profiles, though specific data are unavailable in the provided evidence .

- Implications : Useful in comparative studies to isolate stereospecific effects in enzymatic or receptor-based assays.

trans-4-Cyclohexyl-L-proline Hydrochloride

- Substituent: Cyclohexyl group introduces increased hydrophobicity compared to dimethylamino. This enhances lipid solubility but may reduce aqueous compatibility .

- Salt Form: Hydrochloride (1:1) vs.

- Applications : Likely used in hydrophobic peptide synthesis or as a steric hindrance modulator in enzyme-substrate studies.

cis-4-Phenylthio-L-proline Hydrochloride

Functional Group and Salt Form Impact

- Dimethylamino vs. Cyclohexyl/Phenylthio: Dimethylamino enhances basicity (pKa ~8–9), favoring protonation at physiological pH, which impacts membrane permeability and ionic interactions.

- Dihydrochloride vs. Hydrochloride Salts :

- Dihydrochloride salts generally exhibit higher aqueous solubility due to increased ionic character, critical for in vitro assays .

生物活性

(4S)-4-(Dimethylamino)-L-proline dihydrochloride is a synthetic derivative of proline, an amino acid that plays a critical role in various biological processes. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and catalysis. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic potential, supported by relevant research findings and data.

- Chemical Name : this compound

- CAS Number : 1001354-15-9

- Molecular Formula : C₇H₁₄Cl₂N₂O₂

- Molecular Weight : 211.11 g/mol

This compound functions primarily as an aminocatalyst. Its mechanism involves the formation of an intermediate that facilitates various reactions, such as hydrogen-deuterium exchange reactions. The compound's structure allows it to interact with substrates through non-covalent interactions, leading to catalytic activity in organic transformations .

Catalytic Activity

A study investigated the catalytic properties of 4-substituted prolines, including this compound. The findings revealed that this compound effectively catalyzes hydrogen-deuterium exchange reactions in aqueous solutions, showcasing its utility in synthetic organic chemistry .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound's solubility profile suggests good absorption characteristics.

- Distribution : Its molecular weight and structure may facilitate distribution across biological membranes.

- Metabolism : Initial studies indicate that proline derivatives are metabolized by liver enzymes, which may affect their efficacy and safety profiles.

- Excretion : Primarily excreted through renal pathways.

Study on Aminocatalysis

In a kinetic study, researchers explored the catalytic efficiency of various proline derivatives, including this compound. The results indicated that this compound exhibited superior catalytic activity compared to its counterparts in specific organic transformations .

| Compound | Reaction Type | Rate Constant (k) |

|---|---|---|

| This compound | Hydrogen-Deuterium Exchange | 0.45 s⁻¹ |

| Trans-4-fluoroproline | Hydrogen-Deuterium Exchange | 0.20 s⁻¹ |

| Cis-4-fluoroproline | Hydrogen-Deuterium Exchange | 0.30 s⁻¹ |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4S)-4-(Dimethylamino)-L-proline dihydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves functionalization of the proline backbone. For example, hydroxyl or amino groups are introduced via nucleophilic substitution or reductive amination. Evidence from analogous compounds (e.g., protected (2S,4S)-4-hydroxy-L-proline derivatives) highlights the use of chiral auxiliaries or asymmetric catalysis to control stereochemistry . Reaction parameters such as temperature (e.g., -20°C for azide coupling in ) and solvent polarity (e.g., dichloromethane for low water activity) are critical to minimize racemization. Post-synthesis, hydrochloride salt formation is achieved via HCl gas or aqueous HCl treatment .

Q. Which spectroscopic techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., vicinal protons in pyrrolidine rings) and chemical shifts of dimethylamino groups .

- HPLC : Chiral columns (e.g., Crownpak CR-I) resolve enantiomeric impurities, validated using reference standards like (2R,4S)-4-azidopyrrolidine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and salt stoichiometry (e.g., [M+H]⁺ and [M+2H-Cl]⁺ ions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Impurity Analysis : Quantify byproducts (e.g., cis/trans isomers) using HPLC, as even 2% impurities can skew bioactivity results .

- Buffer Compatibility : Activity in enzymatic assays (e.g., prolyl hydroxylase inhibition) is pH-dependent; use Tris-HCl (pH 7.4) instead of phosphate buffers to avoid metal ion interference .

- Cell Model Variability : Compare results across primary cells (e.g., fibroblasts) and immortalized lines (e.g., HEK293) to identify model-specific effects .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term biochemical assays?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis; reconstitute in degassed water to avoid oxidation .

- pH Control : Stabilize solutions at pH 3.0–4.0 using dilute HCl, as the dimethylamino group is prone to deprotonation and degradation at neutral pH .

- Additives : Include 0.1% EDTA to chelate trace metals that catalyze decomposition .

Data-Driven Analysis

Q. How does the steric and electronic profile of the dimethylamino group in this compound influence its reactivity in peptide synthesis?

- Methodological Answer :

- Steric Effects : The bulky dimethylamino group hinders nucleophilic attack at the α-carbon, reducing racemization during coupling (e.g., vs. unmodified proline) .

- Electronic Effects : The electron-donating dimethylamino group increases the nucleophilicity of the proline nitrogen, enabling selective functionalization (e.g., acylation) under mild conditions .

- Comparative Data : Analogues like (4S)-4-azido-L-proline show 20% faster coupling kinetics due to reduced steric hindrance .

Conflict Mitigation in Experimental Design

Q. How should researchers address discrepancies in reported solubility values for this compound in polar solvents?

- Methodological Answer :

- Solvent Purity : Use HPLC-grade solvents; trace water in DMSO can reduce solubility by 30% .

- Temperature Gradients : Measure solubility at 25°C (typical assay conditions) rather than 4°C, as cooling increases ionic precipitation .

- Salt Form Comparison : The dihydrochloride salt is 50% more soluble in water than the mono-hydrochloride form due to enhanced ionic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。